![molecular formula C22H21N5OS B2494876 N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-38-2](/img/structure/B2494876.png)
N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is a part of the 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines .
Synthesis Analysis
The synthesis of such compounds involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Molecular Structure Analysis
The molecular structure of these compounds was characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using various techniques. For example, the basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied . The calculated detonation performance shows that compound 10, composed of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium and 3,3′-dinitramino-4,4′-azoxyfurazanate, has good density (1.830 g cm−3), high decomposition temperature (201 °C) and detonation performance (9077 m s−1, 34.4 GPa) as well as acceptable sensitivities (10 J, 240 N) .Scientific Research Applications
- Triazole derivatives exhibit antibacterial properties. Researchers have investigated their potential against multidrug-resistant pathogens, which pose a significant health challenge .
- Triazoles are commonly used in antifungal drugs. Compounds like fluconazole and voriconazole contain the triazole moiety and are effective against fungal infections .
- Some triazole derivatives exhibit anticancer effects. Researchers have explored their ability to inhibit cancer cell growth and metastasis .
- Triazole derivatives have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage .
- Triazole-containing compounds have shown promise as antiviral agents. Their ability to inhibit viral replication has been investigated .
Antibacterial Activity
Antifungal Potential
Anticancer Properties
Antioxidant Activity
Antiviral Potential
Anti-Inflammatory and Analgesic Effects
Future Directions
The future directions for these compounds include further investigation into their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors and antitubercular agents . There is also interest in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-17(10-8-16)15-29-21-12-11-19-24-25-20(27(19)26-21)13-14-23-22(28)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRFDGARMFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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